molecular formula C16H19NO2 B11829201 ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate

ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate

Cat. No.: B11829201
M. Wt: 257.33 g/mol
InChI Key: QPSGHUQRJDPIHR-CMDGGOBGSA-N
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Description

Ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique bicyclo[3.1.0]hexane core, which is a common motif in medicinal chemistry due to its rigidity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction conditions are highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency, versatility, and sustainability of the process . This method allows for the direct introduction of functional groups into a variety of organic compounds, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate is unique due to its specific combination of a bicyclic core with a phenyl group and an ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

ethyl (E)-3-(5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl)prop-2-enoate

InChI

InChI=1S/C16H19NO2/c1-2-19-14(18)8-9-15-10-16(15,12-17-11-15)13-6-4-3-5-7-13/h3-9,17H,2,10-12H2,1H3/b9-8+

InChI Key

QPSGHUQRJDPIHR-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)/C=C/C12CC1(CNC2)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C=CC12CC1(CNC2)C3=CC=CC=C3

Origin of Product

United States

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